Cas no 1097797-12-0 (2-(2,5-dimethylphenyl)morpholine)

2-(2,5-ジメチルフェニル)モルホリンは、有機合成中間体として重要な複素環式化合物です。分子構造中のモルホリン環と芳香族基の組み合わせにより、優れた立体障害特性と電子効果を示します。特に医薬品中間体や機能性材料の合成において、高い反応選択性と収率が期待できます。本化合物の特徴として、①安定な結晶性固体として取り扱いが容易、②求核試薬としての反応性に優れる、③官能基導入の多様性が挙げられます。また、適度な極性を有するため、各種有機溶媒への溶解性が良好です。

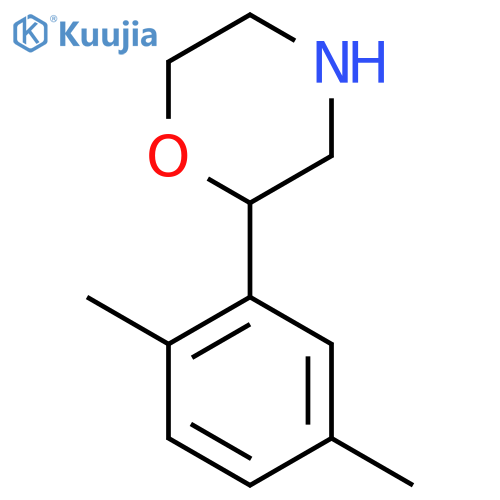

1097797-12-0 structure

商品名:2-(2,5-dimethylphenyl)morpholine

2-(2,5-dimethylphenyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-dimethylphenyl)morpholine

- 1097797-12-0

- EN300-1829306

- CS-0281205

-

- インチ: 1S/C12H17NO/c1-9-3-4-10(2)11(7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3

- InChIKey: LNTPAUWRGWFRQN-UHFFFAOYSA-N

- ほほえんだ: O1CCNCC1C1C=C(C)C=CC=1C

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 21.3Ų

2-(2,5-dimethylphenyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829306-2.5g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-0.1g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-5g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 5g |

$1614.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-1g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-10.0g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1829306-0.25g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-0.05g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-0.5g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1829306-1.0g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1829306-5.0g |

2-(2,5-dimethylphenyl)morpholine |

1097797-12-0 | 5g |

$3396.0 | 2023-05-26 |

2-(2,5-dimethylphenyl)morpholine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1097797-12-0 (2-(2,5-dimethylphenyl)morpholine) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量